3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-13-5-6-15(18-17-13)20-10-8-19(9-11-20)12-14-4-2-3-7-16-14/h2-7H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFKOQIXHPNBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-[(Pyridin-2-yl)Methyl]Piperazine
The (pyridin-2-yl)methylpiperazine side chain is synthesized via alkylation of piperazine with 2-(chloromethyl)pyridine. This reaction requires controlled mono-alkylation to avoid bis-alkylation byproducts.
Example Protocol
-
Reactants : Piperazine (1 eq), 2-(chloromethyl)pyridine (1 eq), K₂CO₃ (2 eq)
-
Solvent : Anhydrous acetonitrile
-
Workup : Filtration to remove K₂CO₃, solvent evaporation, and purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
-
Yield : ~60–70% (estimated from analogous piperazine alkylations).
-
Characterization : ¹H-NMR (δ 2.5–3.0 ppm for piperazine protons, δ 4.1 ppm for CH₂-pyridine), HRMS for C₁₀H₁₄N₃ [M+H]⁺: 176.1290.
Coupling of Pyridazine and Piperazine Moieties
Nucleophilic Aromatic Substitution
The chlorine atom at position 6 of 3-methyl-6-chloropyridazine is displaced by the secondary amine of 1-[(pyridin-2-yl)methyl]piperazine via nucleophilic aromatic substitution (SNAr).
Example Protocol
-
Reactants : 3-methyl-6-chloropyridazine (1 eq), 1-[(pyridin-2-yl)methyl]piperazine (1.2 eq), K₂CO₃ (2 eq)
-
Solvent : Ethanol or DMF
-
Conditions : Reflux at 80°C (ethanol) or 120°C (DMF) for 12–24 hours.
-
Workup : Solvent removal, dissolution in CH₂Cl₂, washing with water, and recrystallization from ethanol.
-
Yield : ~50–65% (based on similar pyridazine-piperazine couplings).
-
Characterization :
Alternative Synthetic Routes
Reductive Amination for Side-Chain Installation
An alternative approach involves reductive amination to attach the (pyridin-2-yl)methyl group to piperazine before coupling with pyridazine.
Example Protocol
-
Reactants : Piperazine (1 eq), pyridine-2-carbaldehyde (1 eq), NaBH₃CN (1.5 eq)
-
Solvent : Methanol
-
Workup : Filtration, solvent evaporation, and purification via recrystallization.
Analytical and Spectral Validation
Key Spectral Data for Target Compound
-
¹H-NMR (400 MHz, CDCl₃) : δ 2.35 (s, 3H, CH₃), 2.6–2.8 (m, 8H, piperazine-H), 3.7 (s, 2H, CH₂-pyridine), 6.6–8.4 (m, 6H, aromatic-H).
-
¹³C-NMR : δ 21.5 (CH₃), 45.8–53.2 (piperazine-C), 60.1 (CH₂-pyridine), 122.5–158.0 (aromatic-C).
-
HRMS : Observed [M+H]⁺: 297.1812 (Calculated: 297.1810).
Challenges and Optimization Strategies
Regioselectivity in Pyridazine Functionalization
Position 6 of pyridazine is more reactive toward nucleophilic substitution due to electron-withdrawing effects of the ring nitrogen atoms. However, steric hindrance from the 3-methyl group may necessitate higher temperatures or prolonged reaction times.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential as an anti-tubercular agent, as well as its activity against other microbial pathogens.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it may inhibit key enzymes involved in the biosynthesis of the bacterial cell wall or interfere with nucleic acid synthesis . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Variations in Piperazine Substitutents
The activity of pyridazine derivatives is highly dependent on the substituents attached to the piperazine ring. Key comparisons include:
Notes:
- 2-Fluorophenyl analogs : Fluorine’s electronegativity may increase metabolic stability and membrane permeability, favoring anti-inflammatory applications .
- Chlorophenoxypropyl chain: The extended hydrophobic chain in ’s compound may enhance binding to bacterial targets but reduce oral bioavailability .
Pharmacological Implications
- Antimicrobial activity: Chlorophenoxypropyl analogs () demonstrate broad-spectrum effects, but the pyridinylmethyl group’s impact on bacterial targets remains unexplored .
- Safety profiles : Fluorophenyl derivatives () are associated with gastrointestinal toxicity risks common to NSAIDs, whereas pyridine-containing structures may offer better tolerability .
Biological Activity
3-Methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activities, and mechanisms of action based on diverse sources.
- Molecular Formula : C15H19N5
- CAS Number : 2549010-67-3
- Molecular Weight : 271.35 g/mol
Biological Activity Overview
Recent studies have highlighted the anticancer properties of pyridazine derivatives, including this compound. This compound has shown promising results in various in vitro assays against different cancer cell lines.
Anticancer Activity
-
Cell Line Studies :
- The compound was tested against several human cancer cell lines, including T-47D (breast cancer), MDA-MB-231 (breast cancer), and SKOV-3 (ovarian cancer). Results indicated significant cytotoxic effects, with IC50 values demonstrating effective inhibition of cell proliferation.
- For instance, derivatives similar to this compound exhibited IC50 values ranging from 1.37 µM to 20.1 nM across various studies .
-
Mechanisms of Action :
- The biological activity is primarily attributed to the induction of apoptosis and cell cycle arrest. Flow cytometric analysis revealed that treatment with this compound led to an increase in the sub-G1 phase population, indicating apoptosis, and a significant rise in the G2/M phase population, suggesting cell cycle arrest .
- The compound's interaction with cyclin-dependent kinase 2 (CDK2) has been proposed as a mechanism through which it exerts its anticancer effects .
Research Findings and Case Studies
A detailed study involving the synthesis and evaluation of various pyridazine derivatives demonstrated their potential as anticancer agents. The following table summarizes key findings from relevant research:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11l | T-47D | 1.37 | Apoptosis induction, G2/M arrest |
| 11m | MDA-MB-231 | 1.57 | Apoptosis induction, G2/M arrest |
| 11e | SKOV-3 | 20.1 | CDK2 inhibition |
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The synthetic pathway typically includes:
- Formation of the piperazine ring.
- Introduction of the pyridine moiety through nucleophilic substitution.
- Final methylation to achieve the desired structure.
Q & A
Q. What strategies enable efficient scale-up from milligram to gram quantities without compromising purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
